![molecular formula C20H15N3OS B5673331 [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

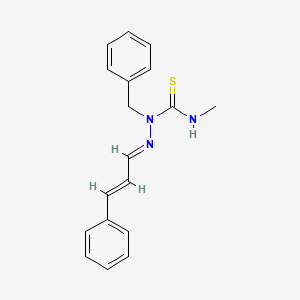

The compound "3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone" is part of a class of molecules that exhibit significant interest due to their unique structural and functional properties. This molecule, characterized by the presence of thieno[2,3-b]pyridine and pyridinyl moieties, is a subject of research in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves complex reactions that can include the formation of thieno[2,3-b]pyridine derivatives through multicomponent condensation reactions or cyclization processes. For instance, methods have been developed for the synthesis of functionalized thieno[2,3-b]pyridines via multicomponent reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups (Dyachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones has been analyzed through various spectroscopic methods and X-ray diffraction studies. For example, the structure of thieno[2,3-b]pyridine derivatives has been confirmed spectroscopically and finally by X-ray diffraction (XRD) studies, revealing insights into their crystallographic and conformational properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-b]pyridine derivatives are known to participate in various chemical reactions, including electrophilic substitutions and coupling reactions. These reactions often lead to the formation of new compounds with potential applications in different fields. The reactivity of these compounds can be attributed to the presence of reactive sites in the thieno[2,3-b]pyridine core and the pyridinyl ring, which can undergo transformations under specific conditions.

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, including their solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of different substituents on the thieno[2,3-b]pyridine core and the pyridinyl ring can significantly affect these properties, making them crucial for the compound's applications in materials science and organic electronics.

Chemical Properties Analysis

The chemical properties of thieno[2,3-b]pyridine derivatives are characterized by their electronic and photophysical behavior, which is significantly influenced by the molecular structure. Studies on compounds with similar structures have shown that they exhibit unique electronic absorption, excitation, and fluorescence properties, which can be affected by the solvent polarity and the presence of substituents (Al-Ansari, 2016).

Propriétés

IUPAC Name |

(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-12-4-6-13(7-5-12)18(24)19-17(21)15-8-9-16(23-20(15)25-19)14-3-2-10-22-11-14/h2-11H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYCBCXYKXNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)

![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)

![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-(2-chloro-6-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5673302.png)

![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)

![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)

![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)

![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)